3-[14-Ethenyl-22,23-bis(methoxycarbonyl)-5-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-9-yl]propanoic acid
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Overview
Description
The compound “3-[14-Ethenyl-22,23-bis(methoxycarbonyl)-5-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-9-yl]propanoic acid” is a complex organic molecule with a unique structure. This compound features multiple functional groups, including methoxycarbonyl, methoxy, and propanoic acid groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural features. Common synthetic routes may include:
Formation of the core structure: This step often involves cyclization reactions to form the hexacyclic core.
Introduction of functional groups: Functional groups such as methoxycarbonyl and methoxy groups are introduced through esterification and methylation reactions.
Final modifications: The propanoic acid group is typically introduced in the final steps through carboxylation reactions.
Industrial Production Methods
Industrial production of such complex molecules often relies on advanced techniques such as:
Flow chemistry: Continuous flow reactors can enhance reaction efficiency and scalability.
Catalysis: Use of catalysts to improve reaction rates and selectivity.
Purification: Techniques like chromatography and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the production of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
Gene expression: Influencing the expression of specific genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Porphyrins: Similar in having a tetrapyrrole macrocycle.
Chlorophyll derivatives: Share structural features with the compound.
Phthalocyanines: Another class of macrocyclic compounds with similar applications.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C41H42N4O8 |
---|---|
Molecular Weight |
718.8 g/mol |
IUPAC Name |
3-[14-ethenyl-22,23-bis(methoxycarbonyl)-5-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-9-yl]propanoic acid |
InChI |
InChI=1S/C41H42N4O8/c1-9-23-20(2)29-17-34-27-13-10-26(39(49)52-7)38(40(50)53-8)41(27,5)35(45-34)19-30-22(4)25(12-15-37(48)51-6)33(44-30)18-32-24(11-14-36(46)47)21(3)28(43-32)16-31(23)42-29/h9-10,13,16-19,38,42,44H,1,11-12,14-15H2,2-8H3,(H,46,47) |
InChI Key |
YTZALCGQUPRCGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)OC)C(=C3C)CCC(=O)O)C=C |
Origin of Product |
United States |
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